molecular formula C14H15N5O3 B14152791 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(1E)-3-phenylpropylidene]acetohydrazide

Cat. No.: B14152791
M. Wt: 301.30 g/mol
InChI Key: PFCCNJONOGBHIW-OVCLIPMQSA-N
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Description

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a triazine ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide typically involves multiple steps, starting with the formation of the triazine ring. Common reagents used in the synthesis include hydrazine derivatives and aldehydes. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

For industrial production, the synthesis process is scaled up, and continuous flow reactors may be employed to maintain consistent reaction conditions. The use of catalysts and automated systems helps in optimizing the reaction efficiency and reducing production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide exerts its effects involves interactions with various molecular targets. The triazine ring can form stable complexes with metal ions, while the hydrazide group can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N’-[(1E)-3-phenylpropylidene]acetohydrazide apart is its combination of functional groups, which provides a unique reactivity profile. This makes it particularly valuable in applications requiring specific chemical modifications and interactions .

Properties

Molecular Formula

C14H15N5O3

Molecular Weight

301.30 g/mol

IUPAC Name

2-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-3-phenylpropylideneamino]acetamide

InChI

InChI=1S/C14H15N5O3/c20-12(9-11-13(21)16-14(22)19-17-11)18-15-8-4-7-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2,(H,18,20)(H2,16,19,21,22)/b15-8+

InChI Key

PFCCNJONOGBHIW-OVCLIPMQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=N/NC(=O)CC2=NNC(=O)NC2=O

Canonical SMILES

C1=CC=C(C=C1)CCC=NNC(=O)CC2=NNC(=O)NC2=O

solubility

30.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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